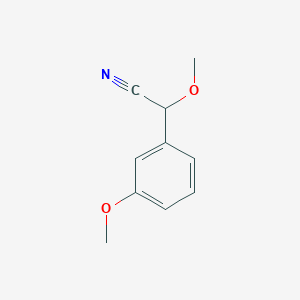

2-Methoxy-2-(3-methoxyphenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 1491330-96-1 . It has a molecular weight of 177.2 . The IUPAC name for this compound is methoxy (3-methoxyphenyl)acetonitrile . It is a liquid at room temperature .

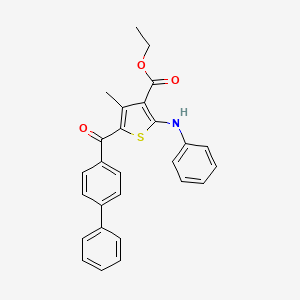

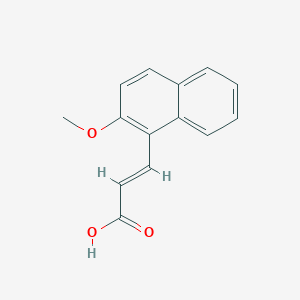

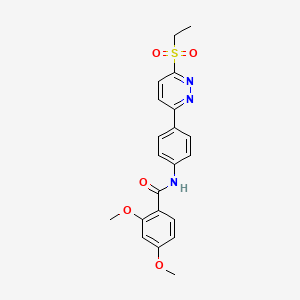

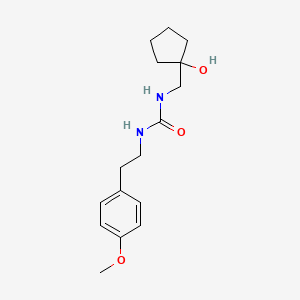

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

1. Solvolysis Reactions

The acid-catalyzed solvolysis of derivatives like 2-methoxy-2-phenyl-3-butene in acetonitrile and water mixtures results in various rearranged alcohols and ethers. This study helps in understanding the reaction mechanisms involving cleavage of carbon-oxygen bonds in similar compounds (Jia, Ottosson, Zeng, & Thibblin, 2002).

2. Kinetics of Elimination Reactions

The kinetics of dehydrochlorination of similar compounds, such as 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, reveals insights into the reaction mechanisms involving stable cation formation (Kumar & Balachandran, 2006).

3. Nucleophilic Aromatic Substitution

2-(2-Methoxyphenyl)acetonitrile derivatives are used in nucleophilic aromatic substitutions to synthesize indolenines, which are constituents of natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).

4. Electrochemical Reduction Studies

Studies on the electrochemical reduction of compounds like p-methoxyphenyl thiocyanates in acetonitrile reveal insights into the reductive cleavage mechanisms of S-CN bonds in thiocyanates (Houmam, Hamed, & Still, 2003).

5. Sonication Effects in Non-Radical Reactions

Investigating the kinetics of hydrolysis of compounds like 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water mixtures offers insights into sonochemistry beyond cavitation (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJPQYTZCLYJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476614.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476615.png)

![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2476617.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine](/img/structure/B2476620.png)